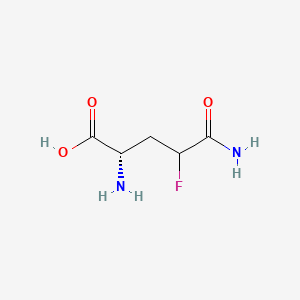

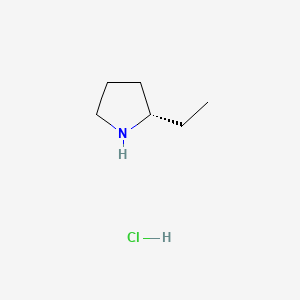

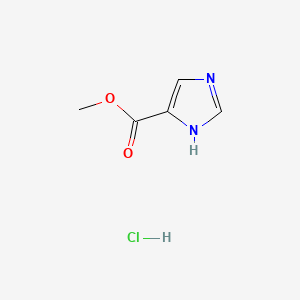

(S)-2-ethylpyrrolidine hydrochloride

カタログ番号 B592573

CAS番号:

597562-96-4

分子量: 135.635

InChIキー: LKNCADZJRBHOFP-RGMNGODLSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-ethylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a compound containing the 2-ethylpyrrolidine functional group . Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base .

Synthesis Analysis

While specific synthesis methods for “(S)-2-ethylpyrrolidine hydrochloride” were not found, similar compounds are often synthesized through various methods such as classical pyrolysis, microwave irradiation, and hydrothermal treatment .Chemical Reactions Analysis

The chemical reactions involving “(S)-2-ethylpyrrolidine hydrochloride” would depend on its specific chemical structure and the conditions under which it is used .科学的研究の応用

-

Asymmetric Alkylation Reactions

- Field : Organic Chemistry .

- Application : “(S)-2-(diphenylmethyl)-pyrrolidine” and its amide derivative were examined as chiral auxiliary compounds in asymmetric alkylation reactions .

- Method : Monoalkylation of N-acyl derivatives of these compounds using lithiated bases led to poor diastereoselectivities and yields. Alkylation reactions using HMPA proceeded with modest diastereoselectivities .

- Results : The alkylation reactions using HMPA resulted in modest diastereoselectivities ranging from 1.49:1 to 4.25:1 .

-

Chiral Solvating Agents (CSAs) for NMR Evaluation

- Field : Analytical Chemistry .

- Application : “(S)-2-(diphenylmethyl)-pyrrolidine” was used as a chiral solvating agent (CSA) for NMR evaluation of chiral acids and alcohols .

- Method : The compound was used to resolve chiral carboxylic acids and alcohols in NMR spectroscopy .

- Results : It was found to be an excellent CSA for chiral carboxylic acids, but less effective for chiral alcohols .

-

Biological Importance of Pyrrolone and Pyrrolidinone Derivatives

- Field : Medicinal Chemistry .

- Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .

- Method : Researchers synthesize various pyrrolone and pyrrolidinone derivatives .

- Results : These derivatives have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

-

Superhydrophobic Materials

- Field : Material Science .

- Application : Superhydrophobic materials have been widely reported throughout the scientific literature .

- Method : Their properties originate from a highly rough morphology and inherently water repellent surface chemistry .

- Results : Despite promising an array of functionalities, these materials have seen limited commercial development .

-

Pyrrolidine in Drug Discovery

- Field : Drug Discovery .

- Application : Pyrrolidine ring is significant in drug discovery due to the stereogenicity of carbons .

- Method : Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

- Results : Due to the different binding mode to enantioselective proteins, it can lead to a different biological profile of drug candidates .

-

Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks

- Field : Material Science .

- Application : Proline, a natural amino acid with a pyrrolidine ring, and related derivatives have been encapsulated into porous materials to construct novel heterogeneous catalysts .

- Method : The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .

- Results : This attractive group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

-

Pyrrolidines as Chiral Auxiliaries

- Field : Organic Chemistry .

- Application : Chiral pyrrolidines are frequently used in asymmetric synthesis as chiral auxiliaries .

- Method : One of the major reasons for their frequent use in asymmetric synthesis is the good availability of many chiral derivatives either directly from the chiral pool of natural products or via easy preparation from readily available precursors such as proline and other amino acids .

- Results : The most prominent examples of pyrrolidine auxiliaries are depicted in Fig. 1. The first applications of proline esters as chiral auxiliaries via enamine derivatives date back to the work of Yamada et al. in the late 1960s .

特性

IUPAC Name |

(2S)-2-ethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCADZJRBHOFP-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-ethylpyrrolidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)

![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)